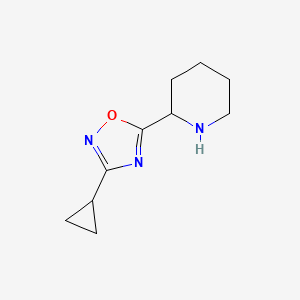![molecular formula C9H17NO B1521379 2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol CAS No. 37031-10-0](/img/structure/B1521379.png)
2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol
Overview
Description
2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol is a chemical compound with the molecular formula C9H17NO. It is characterized by the presence of a bicyclo[2.2.1]heptane ring system attached to an aminoethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol typically involves the reaction of bicyclo[2.2.1]hept-2-ene with an appropriate amine under controlled conditions. One common method involves the use of a cation exchanger as a catalyst to facilitate the reaction . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to ensure proper mixing and reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aminoethanol derivatives.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the binding affinity and specificity of the compound. The aminoethanol group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar ring structure but lacking the aminoethanol group.
2-(Bicyclo[2.2.1]hept-2-yloxy)ethanol: Another compound with a similar backbone but with an ether linkage instead of an amino group.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol is unique due to the presence of both the bicyclo[2.2.1]heptane ring and the aminoethanol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-4-3-10-9-6-7-1-2-8(9)5-7/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVIWHGRGOQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


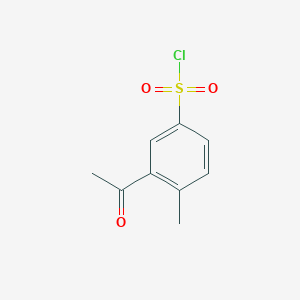
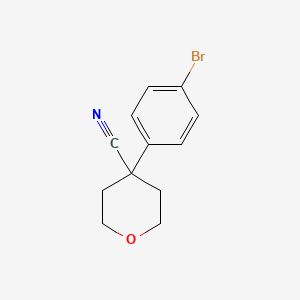

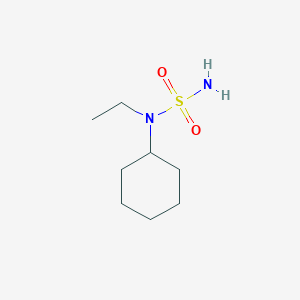
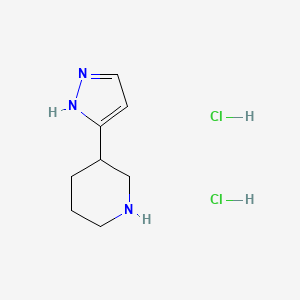
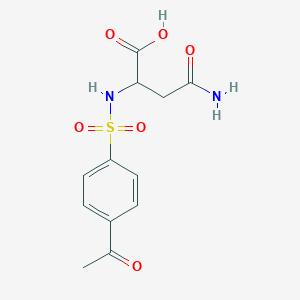
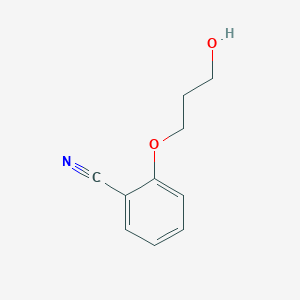

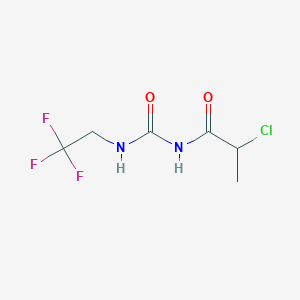

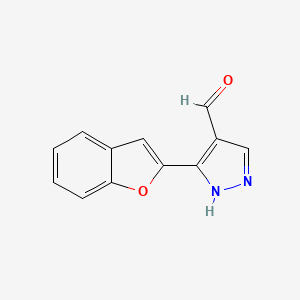
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
